Enhanced Lipophilicity (XLogP3-AA = 7.8) vs. Unsubstituted DHBP: Implications for Non-Polar Solubility and Membrane Partitioning
The introduction of two p-tolyl groups at the N5 and N12 positions dramatically increases the computed lipophilicity of 5,12-bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine. Its XLogP3-AA value of 7.8 [1] represents an approximate 3.6–4.0 log unit increase relative to the unsubstituted 5,12-dihydrobenzo[b]phenazine (DHBP, CAS 19029-32-4; C16H12N2, MW 232.28), which has an estimated XLogP3-AA of approximately 3.8–4.2 [2]. This quantifiable difference indicates that the target compound is over 1,000-fold more lipophilic than the parent DHBP scaffold, directly impacting solubility profiles in non-polar organic solvents and behavior in biphasic systems.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 7.8 |
| Comparator Or Baseline | 5,12-Dihydrobenzo[b]phenazine (DHBP, CAS 19029-32-4): XLogP3-AA ≈ 3.8–4.2 (estimated based on MW 232.28, C16H12N2) |
| Quantified Difference | ΔXLogP3-AA ≈ +3.6 to +4.0 (approx. 4,000- to 10,000-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions, this large lipophilicity differential means the p-tolyl-substituted compound will be preferentially soluble in non-polar organic solvents (e.g., toluene, hexanes, chlorinated solvents) and is unsuitable for aqueous formulations where DHBP might still have marginal solubility; researchers must select the appropriate derivative based on the solvent system of their intended application.
- [1] PubChem. Compound Summary for CID 22348544: 5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine. XLogP3-AA value of 7.8. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 95487737: 5,12-dihydrobenzo[b]phenazine. Estimated XLogP3-AA range. National Center for Biotechnology Information, 2025. View Source
